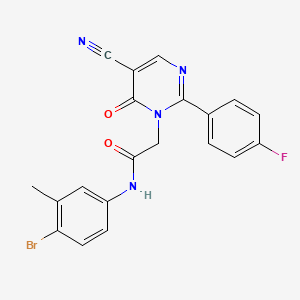

N-(4-bromo-3-methylphenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrFN4O2/c1-12-8-16(6-7-17(12)21)25-18(27)11-26-19(13-2-4-15(22)5-3-13)24-10-14(9-23)20(26)28/h2-8,10H,11H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVLCQIFZWJYDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 3-methylphenylamine to obtain 4-bromo-3-methylphenylamine. This intermediate is then reacted with ethyl 2-chloroacetate to form N-(4-bromo-3-methylphenyl)-2-chloroacetamide. The next step involves the condensation of this intermediate with 5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-ylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and fluorophenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the brominated phenyl group could participate in halogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidinone or Pyridazinone Cores

Table 1: Key Structural and Functional Comparisons

Functional Group Analysis

A. Acetamide Linker

- The acetamide group is a common feature in the target compound and analogues (e.g., 8a, 8b, 11d). This linker facilitates hydrogen bonding with biological targets, such as Gly143 in SARS-CoV-2 main protease (observed in Cluster 5 ligands with pyrimidinone fragments) .

- Fluorine: The 4-fluorophenyl group in the target compound and 11d may enhance metabolic stability and binding affinity via hydrophobic/π-π interactions .

B. Pyrimidinone vs. Pyridazinone Cores

- Pyrimidinone (target compound, ): A six-membered ring with two nitrogen atoms. The 6-oxo group contributes to hydrogen bonding (e.g., with Gly143 in protease targets) .

- Pyridazinone (8a/8b): A six-membered ring with two adjacent nitrogen atoms. This core is less common in drug design but offers distinct electronic properties for target interaction .

Pharmacological Insights from Analogues

- Anticancer Activity : Compounds like 11d (pyridine-acetamide with tetrahydronaphthalene) show in vitro anticancer activity, suggesting that lipophilic substituents (e.g., tetrahydronaphthalene) enhance cytotoxicity .

- Antimicrobial Activity : Pyrimidin-4-amine derivatives (e.g., ) demonstrate antibacterial/antifungal effects, linked to intramolecular hydrogen bonding stabilizing bioactive conformations.

Biological Activity

N-(4-bromo-3-methylphenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrFNO

- Molecular Weight : 441.3 g/mol

- CAS Number : 1251617-62-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. It is hypothesized that the compound may act as an inhibitor of certain enzymes or receptors involved in disease processes, particularly those related to cancer and inflammation.

Potential Targets:

- Cereblon E3 Ubiquitin Ligase : The compound may modulate the activity of cereblon, which plays a crucial role in protein degradation pathways, influencing cell proliferation and survival.

- BRD4 : As a member of the BET family, BRD4 is involved in regulating gene expression linked to oncogenesis. Inhibition of BRD4 could lead to decreased expression of oncogenes such as MYC.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antitumor Activity

Studies have shown that compounds with similar structures can exhibit significant antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms include:

- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

| Study | Findings |

|---|---|

| J. Loven et al., Cell (2013) | Identified BRD4 as a target for cancer therapy; compounds inhibiting BRD4 showed reduced tumor growth in preclinical models. |

| J.E. Delmore et al., Cell (2011) | Demonstrated that BET inhibitors, including those targeting BRD4, effectively suppress MYC-driven tumors. |

| K. Klapproth et al., British Journal of Haematology (2010) | Reported that high levels of c-MYC expression correlate with sensitivity to BRD4 inhibitors in Burkitt lymphoma models. |

Case Studies

-

Case Study on Multiple Myeloma :

- A study explored the efficacy of cereblon modulators in multiple myeloma treatment, revealing that compounds similar to this compound significantly enhanced the degradation of Ikaros and Aiolos proteins, leading to reduced tumor cell viability.

-

Case Study on Solid Tumors :

- In preclinical trials, a derivative showed promising results against solid tumors by inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.